6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Propriétés
IUPAC Name |
6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-4-11-9-14(17(21)22)15-10(2)19-20(16(15)18-11)12-5-7-13(23-3)8-6-12/h5-9H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPLLAGBJSYGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The compound “6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is known to inhibit several important proteins, including cyclin-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases. These proteins play crucial roles in various biological processes, including cell cycle regulation, viral replication, inflammatory response, and oxidative stress.
Mode of Action
This results in the disruption of the normal functioning of these proteins, leading to the desired therapeutic effects.
Biochemical Pathways
The compound affects several biochemical pathways due to its broad range of protein targets. For instance, by inhibiting cyclin-dependent kinase1, it can disrupt the cell cycle, potentially leading to cell death in cancer cells. Similarly, by inhibiting HIV reverse transcriptase, it can prevent the replication of the HIV virus.
Pharmacokinetics
It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, generally have favorable admet (absorption, distribution, metabolism, excretion, toxicity) properties. This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of the activity of its target proteins. This can lead to a variety of effects depending on the specific protein target. For example, inhibition of cyclin-dependent kinase1 can lead to cell cycle arrest, while inhibition of HIV reverse transcriptase can prevent the replication of the HIV virus.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other drugs or food, can affect the compound’s absorption and metabolism. More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.
Activité Biologique
6-Ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.34 g/mol
- IUPAC Name : 6-Ethyl-1-(4-methoxyphenyl)-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid
The structural features of this compound include a methoxy-substituted phenyl ring and a carboxylic acid functional group, which are crucial for its biological interactions.
The biological activity of 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is thought to involve:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression, similar to other compounds in the pyrazolo[3,4-b]pyridine class.
- Binding Interactions : Interaction studies suggest that it may engage in hydrogen bonding and π–π stacking with target proteins or nucleic acids, influencing binding affinities and selectivity towards specific biological targets.
Biological Activities
The compound exhibits various pharmacological effects, including:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness against colon cancer cell lines (HCT116) with IC50 values indicating significant cytotoxicity .
- Anti-inflammatory Properties : Similar pyrazolo derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .
Table 1: Summary of Biological Activities
Case Studies and Experimental Findings
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on various cancer cell lines, 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid showed promising results with significant inhibition of cell growth at concentrations ranging from 12.5 to 100 µg/mL .
- Antioxidant Activity : The antioxidant properties were evaluated using the DPPH assay, demonstrating effective radical scavenging activity comparable to standard antioxidants at varying concentrations .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Impact of Substituents on Pharmacological Properties
Position 1 (Aryl Group): 4-Methoxyphenyl (Target Compound): The electron-donating methoxy group enhances solubility and receptor binding via hydrogen bonding. Halogenated Phenyls (e.g., 2-Fluorophenyl in ): Increased lipophilicity but reduced solubility; may improve blood-brain barrier penetration.
Position 6 (R6 Substituent) :
- Ethyl (Target Compound): Balances hydrophobicity and steric hindrance, optimizing PPAR binding.
- Isopropyl (): Higher hydrophobicity may improve membrane permeability but increases synthesis complexity.
- Furan-2-yl (): Aromatic heterocycle enhances π-stacking interactions, critical for enzyme inhibition.
Carboxylic Acid at Position 4: Essential for PPAR activation, acting as a hydrogen bond donor. Analogs lacking this group (e.g., ester precursors) show negligible activity .
Physicochemical Properties
Table 2: Physicochemical Comparison
- The target compound’s methoxyphenyl group reduces LogP compared to halogenated analogs, improving aqueous solubility.
Q & A
Basic Research Questions
What synthetic methodologies are reported for 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The synthesis typically involves condensation of substituted pyrazole precursors with aromatic aldehydes and carboxylic acid derivatives. A general procedure involves:
- Step 1 : Preparation of 5-amino-3-methyl-1-(4-methoxyphenyl)-1H-pyrazole (or analogous intermediates) via nucleophilic substitution or cyclization reactions.
- Step 2 : Condensation with pyruvic acid and aromatic aldehydes under reflux in ethanol or DMF, followed by cyclization to form the pyrazolo[3,4-b]pyridine core .
- Step 3 : Acidic hydrolysis or esterification to obtain the final carboxylic acid derivative.
Key reagents : Pyruvic acid, 4-methoxybenzaldehyde derivatives, and catalysts like acetic acid or p-toluenesulfonic acid. Yield optimization often requires controlled temperature (80–100°C) and inert atmospheres .
How is the compound characterized structurally?
Standard characterization includes:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₈H₁₉N₃O₃) and fragmentation patterns consistent with the core structure .
- X-ray Crystallography : SHELX software is widely used for single-crystal structure refinement. For example, bond angles and torsional parameters of the pyrazolo-pyridine ring system can be resolved with SHELXL .
What are the key physicochemical properties relevant to solubility and stability?
- Solubility : Low aqueous solubility due to the hydrophobic pyridine and methoxyphenyl groups. Solubility is enhanced in polar aprotic solvents (e.g., DMSO, DMF) .
- Thermal Stability : Melting points typically range between 210–215°C (decomposition observed via TGA above 250°C) .
- pKa : The carboxylic acid group has an estimated pKa of ~4.2–4.5, influencing ionization state in biological assays .
Advanced Research Questions
How can computational methods (e.g., DFT) predict the electronic and reactive properties of this compound?
- Density Functional Theory (DFT) :
- HOMO-LUMO Analysis : Predicts charge transfer interactions. For analogous pyrazolo-pyridines, HOMO energies (~-6.2 eV) localize on the pyridine ring, while LUMO (~-2.8 eV) resides on the pyrazole moiety, suggesting electrophilic reactivity at C7 .
- NBO Analysis : Hyperconjugative interactions between the methoxyphenyl group and the pyridine ring stabilize the structure .
- Polarizability and Hyperpolarizability : Calculated first hyperpolarizability (β) values indicate potential nonlinear optical (NLO) applications .
What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antibacterial activity (e.g., MIC values) may arise from:
- Experimental Design : Variations in bacterial strains (Gram-positive vs. Gram-negative), inoculum size, or solvent controls (DMSO vs. water) .
- Structural Analogues : Substituent effects (e.g., replacing 4-methoxyphenyl with 2-fluorophenyl in alters steric and electronic profiles, impacting target binding).
Resolution : Standardize assays using CLSI guidelines and validate results with orthogonal methods (e.g., time-kill kinetics + molecular docking) .
How is the compound’s crystal structure refined using SHELX software?
- Data Collection : High-resolution X-ray diffraction data (Mo Kα, λ = 0.71073 Å) at 100–150 K.
- Refinement Workflow :
- SHELXT : Initial structure solution via dual-space methods.
- SHELXL : Full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms.
- Validation : R-factor convergence (<0.05), analysis of residual electron density maps, and PLATON checks for missed symmetry .
Example : A related pyrazolo-pyridine derivative ( ) refined to R1 = 0.0394 using 3162 reflections .
What structural modifications enhance target selectivity in kinase inhibition assays?
- Rational Design :
- Substitution at C6 : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) improves ATP-binding pocket interactions in kinases like mTOR .
- Methoxyphenyl Optimization : Methyl-to-ethyl substitution at C6 (as in the target compound) increases hydrophobic interactions with kinase hinge regions .
Data Table : Comparison of IC₅₀ Values for Analogues
| Substituent at C6 | Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ethyl | mTOR | 12.3 | |
| Methyl | PI3K | 45.7 | |
| CF₃ | CDK2 | 8.9 |
How do solvent effects influence the compound’s spectroscopic properties?
- Solvatochromism :
- UV-Vis : In polar solvents (e.g., methanol), a bathochromic shift (~10 nm) is observed due to stabilization of the excited state.
- Fluorescence : Quantum yield decreases in protic solvents (e.g., water) due to H-bonding quenching .
Computational Support : CAM-B3LYP calculations with PCM solvent models replicate experimental trends .
What are the challenges in scaling up synthesis for in vivo studies?
- Key Issues :
- Scale-Up Protocol : A 10-g scale synthesis achieved 68% yield using THF/water solvent systems and flow chemistry techniques .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
